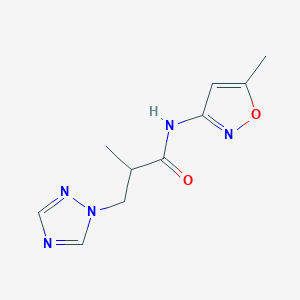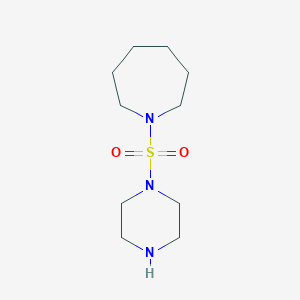
1-Piperazin-1-ylsulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This class of compounds is known for its wide use in medicinal chemistry .
Synthesis Analysis
Piperazine can be synthesized by several methods, including the reaction of alcoholic ammonia with 1,2-dichloroethane . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis
Piperazine can be determined in its formulations using the gravimetric method with 2,4,6-trinitrophenol (picric acid) . Other analytical methods include colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography–mass spectrometry (LC-MS) .Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25° C .Mechanism of Action
Safety and Hazards
Future Directions
While piperazine is a common component in many pharmaceuticals, there is potential for further development and exploration of piperazine-based antimicrobial polymers . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
properties
IUPAC Name |
1-piperazin-1-ylsulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12/h11H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLPARFJCNPFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

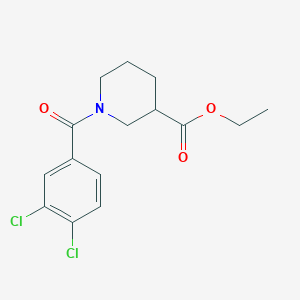
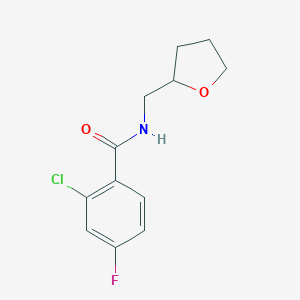
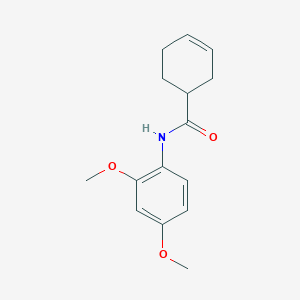
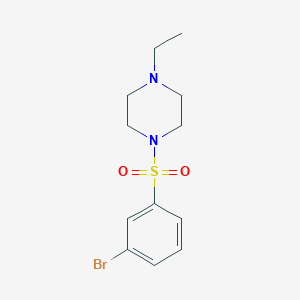

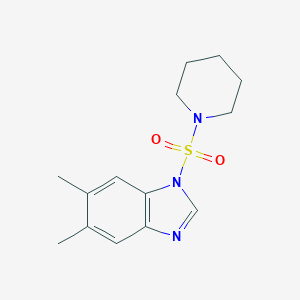
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)
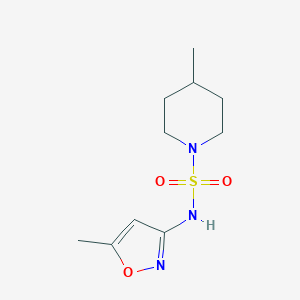
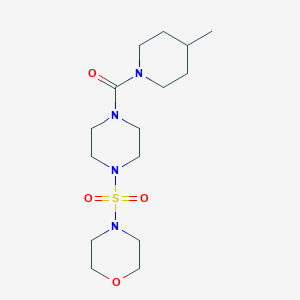
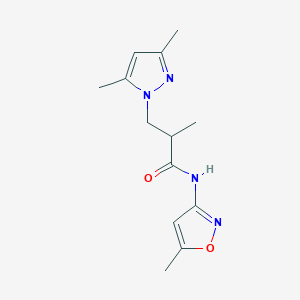

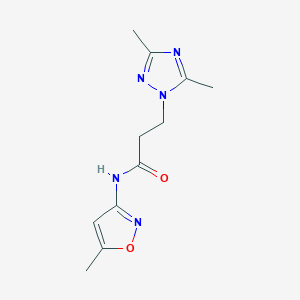
![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)
